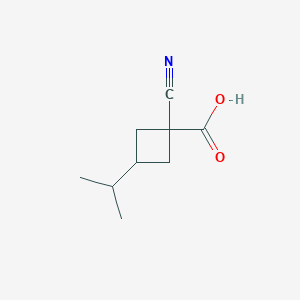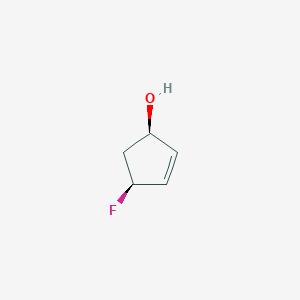
(1R,4S)-4-Fluorocyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-4-Fluorocyclopent-2-en-1-ol is a chiral compound characterized by the presence of a fluorine atom and a hydroxyl group on a cyclopentene ring. The specific stereochemistry of this compound is denoted by the (1R,4S) configuration, indicating the spatial arrangement of its substituents. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of a suitable cyclopentene precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopentene ring followed by fluorination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of 4-fluorocyclopentanol.
Substitution: Formation of 4-azidocyclopent-2-en-1-ol or 4-cyanocyclopent-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-4-Hydroxycyclopent-2-en-1-ol: Similar structure but lacks the fluorine atom.
(1R,4S)-4-Chlorocyclopent-2-en-1-ol: Similar structure with a chlorine atom instead of fluorine.
(1R,4S)-4-Bromocyclopent-2-en-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
(1R,4S)-4-Fluorocyclopent-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C5H7FO |
|---|---|
Molekulargewicht |
102.11 g/mol |
IUPAC-Name |
(1R,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
CLVDAZFXWBIYEJ-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@H]1F)O |
Kanonische SMILES |
C1C(C=CC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)
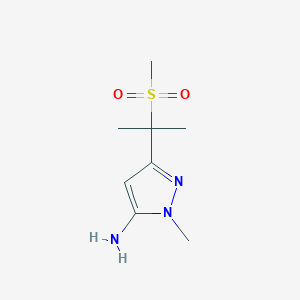
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13059996.png)
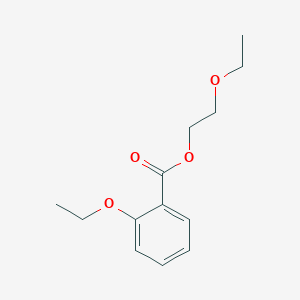
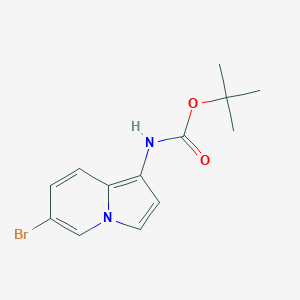
![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)

